Stoichiometric Differentiation: Conformational Barrier Quantified by Dynamic NMR (dNMR)
Variable-temperature NMR studies directly quantify the energy barrier for the chair-to-chair ring interconversion, a key property for reactivity in stereoselective synthesis. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid exhibits a coalescence temperature (Tc) of 195 K, which is significantly lower than the 213 K reported for unsubstituted cyclohexane . This difference provides a quantitative measure of how the cis-1,3-disubstitution alters the molecule's conformational dynamics, a critical parameter for understanding its behavior as a chiral scaffold . This data is a direct, measurable property of the specific compound, not an extrapolation.
| Evidence Dimension | Conformational barrier (ring interconversion) |
|---|---|
| Target Compound Data | Coalescence Temperature (Tc) = 195 K |
| Comparator Or Baseline | Cyclohexane (unsubstituted), Tc = 213 K |
| Quantified Difference | ΔTc = -18 K |
| Conditions | Dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy, temperature-dependent measurements |
Why This Matters
Quantifies a unique physical property of this specific stereoisomer, which is essential for predicting its conformational behavior and reactivity in stereoselective syntheses.
